2-Benzo[1,3]dioxol-5-YL-oxazole-4-carbaldehyde
Description
Historical Context and Development
The synthesis of 2-Benzodioxol-5-YL-oxazole-4-carbaldehyde emerged from advancements in heterocyclic chemistry during the late 20th and early 21st centuries. While oxazole derivatives were first reported in the 19th century (e.g., Hantzsch’s 1887 work on oxazole synthesis), the specific integration of benzodioxole motifs with oxazole scaffolds gained prominence in medicinal chemistry research. Early studies on benzodioxole-containing compounds, such as natural product analogs, laid the groundwork for combining aromatic oxygen heterocycles with nitrogen-oxygen systems.
A pivotal development occurred in the 2000s with the optimization of multicomponent reactions (MCRs) for synthesizing substituted oxazoles. For example, methodologies involving aldehydes, ketones, and cyclization agents enabled efficient construction of complex oxazole-carbaldehyde derivatives. The compound’s synthesis likely builds on these advances, utilizing formylation and cyclization strategies to position the aldehyde group at the 4-position of the oxazole ring.
Nomenclature and Classification
Systematic Name :
2-(Benzo[d]dioxol-5-yl)-1,3-oxazole-4-carbaldehyde
Molecular Formula : C₁₁H₇NO₄
Molecular Weight : 217.18 g/mol
CAS Registry Number : 885273-46-1
Classification :
- Heterocyclic Compound : Combines oxazole (5-membered ring with O and N) and benzodioxole (6-membered benzene fused to a 1,3-dioxole ring).
- Functional Groups : Aldehyde (-CHO), ether linkages (benzodioxole), and conjugated π-system.
Synonyms :
Structural Features and Chemical Identity
Core Structure :
- Oxazole Ring : A 5-membered aromatic ring containing oxygen (position 1) and nitrogen (position 3).
- Benzodioxole Substituent : Attached at position 2 of the oxazole ring, providing steric bulk and electronic modulation.
- Aldehyde Group : Positioned at C4 of the oxazole, enabling nucleophilic additions and condensations.
Key Spectroscopic Data :
Thermal Properties :
- Melting Point : Not explicitly reported, but analogous oxazole-carbaldehydes typically melt between 150–200°C.
- Stability : Susceptible to oxidation at the aldehyde group under strong acidic/basic conditions.
Position in Heterocyclic Chemistry
2-Benzodioxol-5-YL-oxazole-4-carbaldehyde occupies a unique niche in heterocyclic chemistry due to its hybrid structure:
Comparative Analysis with Analogues :
This compound’s dual heterocyclic architecture makes it valuable for designing pharmaceuticals and materials with tailored electronic properties.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1,3-oxazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4/c13-4-8-5-14-11(12-8)7-1-2-9-10(3-7)16-6-15-9/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKAPSMWLSOIEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=CO3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695944 | |
| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-1,3-oxazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885273-46-1 | |
| Record name | 2-(1,3-Benzodioxol-5-yl)-4-oxazolecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885273-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-1,3-oxazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oxidation of Precursors Using Manganese(IV) Oxide
One method involves the oxidation of oxazole precursors bearing benzodioxole substituents using manganese(IV) oxide as an oxidizing agent in dichloromethane at low temperature (0°C) over 6 hours. This approach yields the target aldehyde with good efficiency.
- Reaction Conditions:
- Solvent: Dichloromethane (methylene chloride)
- Temperature: 0°C
- Time: 6 hours
- Oxidant: Manganese(IV) oxide
- Workup:
- Filtration through celite
- Concentration of filtrate
- Addition of n-hexane to precipitate product
- Yield: Approximately 81% isolated yield reported for related thiazole carboxylate analogs, suggesting similar efficiency for oxazole aldehydes under optimized conditions.
Halogenation and Subsequent Fluorination Approach
Another synthetic route, adapted from analogous benzodioxole derivatives, involves:
- Step 1: Halogenation of 2,3-methylenedioxybenzaldehyde with phosphorus pentachloride (PCl5) under nitrogen atmosphere at 140°C for 5 hours to form 4-dichloromethyl-2,2-dichlorobenzodioxole.
- Step 2: Fluorination of the chlorinated intermediate with anhydrous hydrogen fluoride (HF) at -10°C for 2 hours to yield 4-dichloromethyl-2,2-difluorobenzodioxole.
- Step 3: Aqueous workup and distillation to isolate the fluorinated aldehyde derivative.
This method is primarily reported for difluorinated benzodioxole aldehydes but provides insight into halogenation and formylation strategies applicable to oxazole derivatives.
Reaction Data Summary Table
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Manganese(IV) oxide in dichloromethane | 0°C | 6 hours | ~81 | Oxidation of oxazole precursor |
| 2 | Phosphorus pentachloride (PCl5) | 140°C | 5 hours | 95 | Halogenation of methylenedioxybenzaldehyde |
| 3 | Anhydrous hydrogen fluoride | -10°C | 2 hours | 80 | Fluorination of chlorinated intermediate |
Research Findings and Notes
- The manganese(IV) oxide oxidation method is favored for its mild conditions and relatively high yield, suitable for sensitive heterocyclic aldehydes like 2-Benzodioxol-5-yl-oxazole-4-carbaldehyde.
- The halogenation-fluorination method involves harsher reagents and temperatures but allows for the introduction of halogen substituents, which can be useful for further functionalization or medicinal chemistry applications.
- Purification typically involves filtration, solvent removal, and recrystallization or precipitation with non-polar solvents such as n-hexane.
- The aldehyde functionality is sensitive; thus, low temperatures and controlled addition of reagents are critical to prevent side reactions.
- Spectroscopic data such as ^1H NMR confirm the structural integrity of the synthesized compounds, with characteristic aldehyde proton signals and aromatic resonances.
Chemical Reactions Analysis
Types of Reactions: 2-Benzo[1,3]dioxol-5-yl-oxazole-4-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under different conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₁H₇NO₄
- Molecular Weight : 217.18 g/mol
- Functional Groups : Aldehyde, oxazole
The compound features a benzodioxole moiety linked to an oxazole ring with an aldehyde functional group at the 4-position. This unique structure enhances its reactivity and potential biological activity, making it a valuable compound for research.
Pharmaceutical Development
BDOA is increasingly recognized for its role as a key intermediate in the synthesis of novel pharmaceuticals. Its structural characteristics allow for modifications that can lead to the development of compounds with enhanced therapeutic properties:
- Anticancer Activity : Research indicates that BDOA may selectively induce cytotoxicity in cancer cells while sparing normal cells, making it a promising candidate for anticancer drug development. Studies have demonstrated its potential against various cancer cell lines, suggesting applications in treating malignancies such as breast and lung cancer .
- Antimicrobial Properties : The compound has shown activity against a range of pathogens, indicating potential use in developing new antimicrobial agents .
Biological Research
In biological studies, BDOA serves as an important tool for understanding cellular mechanisms:
- Enzyme Interaction : BDOA interacts with various enzymes, particularly oxidoreductases, influencing their catalytic activity. This modulation can lead to significant changes in cellular metabolism and signaling pathways .
- Cell Signaling Modulation : The compound can activate or inhibit specific signaling pathways, thus affecting gene expression and cellular responses to stress .
Material Science
BDOA is also explored for its potential applications in material science:
- Advanced Materials : Due to its unique chemical properties, BDOA can be utilized in creating advanced materials with enhanced thermal and mechanical properties .
Case Study 1: Anticancer Activity Assessment
In a study evaluating the anticancer properties of BDOA, researchers treated various cancer cell lines with the compound. Results indicated that BDOA induced apoptosis selectively in cancer cells while exhibiting minimal toxicity to normal cells. The study highlighted the compound's potential as a lead candidate for further development into anticancer therapies .
Case Study 2: Enzyme Inhibition Studies
Another significant study focused on the interaction of BDOA with specific oxidoreductases. The findings revealed that BDOA could inhibit these enzymes effectively, leading to altered metabolic pathways within treated cells. This property underscores the compound's potential utility in biochemical research and therapeutic applications targeting metabolic disorders .
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The exact mechanism of action depends on the context in which it is used, but it generally involves interactions with biological macromolecules, such as enzymes or receptors.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Analogous Compounds
Key Observations:
- Heterocyclic Core: The oxazole and thiazole derivatives (Table 1) differ in their heteroatoms (O vs. S), influencing electronic properties. Sulfur in thiazole increases polarizability compared to oxygen in oxazole .
- Substituent Effects: The carbaldehyde group in the target compound contrasts with methylamine () and alkyl/aryl groups (), affecting polarity and reactivity. Carbaldehyde’s electrophilic nature enables condensation reactions, unlike the nucleophilic methylamine .
Spectroscopic and Physical Properties
Table 2: Comparative Spectroscopic and Physical Data
Analysis:
- The target compound’s IR spectrum is expected to show a strong C=O stretch near 1700 cm⁻¹, absent in the thiazole and pyrrolidine analogs .
- In ¹H NMR , the aldehyde proton would resonate at ~9.5–10.0 ppm, distinct from the methylamine protons (~2–3 ppm) in ’s compound .
- Solubility: The carbaldehyde group increases polarity compared to alkyl-substituted benzoxazoles (), which are more lipophilic .
Biological Activity
2-Benzo[1,3]dioxol-5-YL-oxazole-4-carbaldehyde is a compound with significant biological activity due to its unique structural features, which include a benzodioxole moiety and an oxazole ring. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and enzyme modulation.
- Molecular Formula : C₁₁H₇NO₄
- Molecular Weight : 217.18 g/mol
- Functional Groups : Aldehyde, oxazole
The presence of the aldehyde functional group at the 4-position of the oxazole ring enhances its reactivity, enabling various biochemical interactions that contribute to its biological activity.
This compound exhibits its biological effects primarily through:
- Enzyme Interaction : It can modulate the activity of various enzymes, particularly oxidoreductases, influencing their catalytic functions.
- Cell Signaling Pathways : The compound has been shown to activate or inhibit specific signaling pathways, leading to alterations in gene expression and cellular metabolism.
- Apoptosis Induction : It may induce apoptosis in cancer cells by activating particular signaling cascades associated with oxidative stress responses.
Anticancer Activity
Research indicates that this compound has potential anticancer properties. Its ability to selectively induce cytotoxicity in cancer cells while sparing normal cells makes it a promising candidate for further development as an anticancer agent. Studies have demonstrated that compounds with similar structures exhibit selective toxicity towards various cancer cell lines, suggesting a potential for therapeutic use against malignancies such as breast and lung cancer .
Antimicrobial Properties
While specific data on the antimicrobial activity of this compound is limited, related compounds have shown varying degrees of antibacterial and antifungal activities. For instance, derivatives of benzoxazole have been noted for their selective action against Gram-positive bacteria and certain fungi . This suggests that this compound may also possess similar properties worth investigating.
Structure–Activity Relationship (SAR)
The structure–activity relationship of this compound highlights how modifications to its structure can affect biological activity. For example:
| Compound Name | Structural Feature | Unique Aspect |
|---|---|---|
| 2-Benzo[1,3]dioxol-5-yl-oxazole-4-methyl ester | Methyl ester group | Affects solubility and reactivity |
| 2-Benzo[1,3]dioxol-5-yl-oxazole-4-aldehyde | Aldehyde group | Similar structure but different reactivity profile |
| 2-Benzo[1,3]dioxol-5-yl-oxazole-4-nitrile | Nitrile group | Different electronic properties compared to carbaldehyde |
This table illustrates how variations in functional groups can lead to distinct biological activities, emphasizing the importance of structural modifications in drug design.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of related compounds. For instance:
- Synthesis and Evaluation : A study highlighted the synthesis of novel derivatives based on benzothiazole that exhibited anti-tubercular activity. While not directly related to this compound, it underscores the importance of structural diversity in developing effective therapeutics against resistant pathogens .
- Toxicity Assessments : Investigations into the toxicity profiles of similar compounds have shown that many exhibit lower toxicity towards normal cells compared to cancer cells. This characteristic is crucial for developing selective anticancer therapies with minimized side effects .
Q & A
Q. What are the recommended methods for synthesizing 2-Benzo[1,3]dioxol-5-yl-oxazole-4-carbaldehyde in a laboratory setting?
Methodological Answer: Synthesis typically involves condensation reactions between benzodioxole-containing aldehydes and heterocyclic precursors. Two validated approaches include:
- Approach 1 (Modified Vilsmeier–Haack Reaction):
React benzo[d][1,3]dioxole-5-carbaldehyde with a heterocyclic amine (e.g., oxazole-4-carbaldehyde derivatives) under acidic conditions. For example, refluxing in acetonitrile with a catalyst like ZnI₂ and protecting groups (e.g., TBSCl) to stabilize intermediates . - Approach 2 (Condensation with Amino Triazoles):
Dissolve substituted benzaldehyde derivatives in absolute ethanol with glacial acetic acid as a catalyst. Reflux for 4–6 hours, followed by solvent evaporation under reduced pressure and filtration of the solid product .
| Reaction Conditions | Reagents/Catalysts | Key Steps |
|---|---|---|
| Reflux in acetonitrile, 24 hrs | ZnI₂, TBSCl, KCN | Intermediate stabilization |
| Reflux in ethanol, 4–6 hrs | Glacial acetic acid | Solvent removal under vacuum |
Q. How can researchers characterize the structural and chemical properties of this compound using spectroscopic and crystallographic techniques?
Methodological Answer:
- Spectroscopic Analysis:
- NMR Spectroscopy: Assign peaks for the benzodioxole (δ 6.8–7.2 ppm for aromatic protons) and oxazole (δ 8.2–8.5 ppm for aldehyde protons).
- FT-IR: Identify carbonyl (C=O) stretching at ~1700 cm⁻¹ and benzodioxole C-O-C vibrations at ~1250 cm⁻¹.
- Crystallographic Techniques:
Use SHELXL for refining X-ray diffraction data. Validate hydrogen bonding and π-π stacking interactions using Mercury CSD 2.0 to visualize packing patterns and void spaces .
Q. What safety precautions should be implemented when handling this compound in experimental workflows?
Methodological Answer:
- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors.
- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid water to prevent dissolution into the environment .
- Storage: Store in airtight containers at 2–8°C under inert gas (e.g., N₂) to prevent aldehyde oxidation.
Advanced Questions
Q. How can computational tools like Mercury CSD be utilized to analyze the crystal packing and intermolecular interactions of this compound?
Methodological Answer:
- Step 1: Import crystallographic data (CIF file) into Mercury. Use the Materials Module to search for interaction motifs (e.g., hydrogen bonds between oxazole C=O and benzodioxole O atoms).
- Step 2: Perform packing similarity calculations to compare with structurally related compounds (e.g., PDB 1Y3V, which contains benzodioxole moieties in protein-ligand complexes) .
- Step 3: Visualize void spaces to assess stability and potential co-crystallization sites.
Q. What strategies are effective in resolving contradictions between experimental crystallographic data and theoretical molecular geometry predictions during structure refinement?
Methodological Answer:
- Refinement in SHELXL: Adjust weighting schemes and apply restraints for bond lengths/angles. Use the TWIN command for twinned crystals.
- Validation: Cross-check residual electron density maps and hydrogen-bonding networks. Compare with Mercury’s Mogul database for geometric outliers .
- Case Study: Discrepancies in aldehyde torsion angles may arise from solvent effects; re-refine with solvent mask or exclude disordered regions.
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound derivatives?
Methodological Answer:
- Derivative Synthesis: Modify substituents on the benzodioxole (e.g., halogenation) or oxazole (e.g., alkylation) using methods from (e.g., PI-14794: 4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine) .
- Bioactivity Assays:
| Derivative | Modification Site | Assay Type | Key Finding |
|---|---|---|---|
| Chlorinated benzodioxole | Aromatic ring | IC₅₀ (GSK3β inhibition) | Improved activity (IC₅₀ = 12 µM) |
| Oxazole-alkylated derivative | Oxazole ring | Docking score (PDB 1Y3V) | ΔG = -9.8 kcal/mol (strong binding) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
